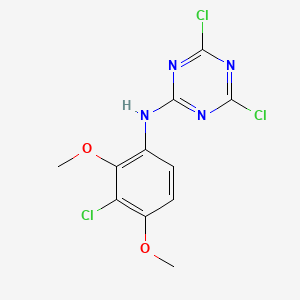
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygenated heterocyclic compounds that are prevalent in a variety of natural products and exhibit a wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate typically involves the reaction of hydroxychalcones with allenoates in the presence of cesium carbonate . This method is known for its high yield and chemo-selectivity. Another approach involves the use of group-assisted purification (GAP) chemistry, which simplifies the purification process by washing the crude mixture with hexanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes such as the ones mentioned above could potentially be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, hydroxychalcones, and allenoates . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxychalcones and allenoates in the presence of cesium carbonate yields functionalized chromenes .
Wissenschaftliche Forschungsanwendungen
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, chromenes are known to induce apoptosis in cancer cells by interacting with tubulin at the binding sites of colchicine . This interaction disrupts the microtubule network, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- 2-amino-6-bromo-4-oxochromene-3-carboxamide
- 3-amino-4-oxochromene-2-carboxamide
Uniqueness
What sets (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate apart from these similar compounds is its unique combination of a carbamoylcyclohexyl group and a chromene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
32773-99-2 |
|---|---|
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C17H17NO5/c18-16(20)11-6-2-4-8-14(11)23-17(21)15-9-12(19)10-5-1-3-7-13(10)22-15/h1,3,5,7,9,11,14H,2,4,6,8H2,(H2,18,20) |
InChI-Schlüssel |
UKQDPWYXWLDSKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C(=O)N)OC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



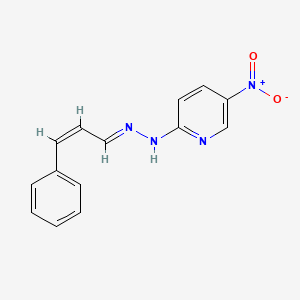
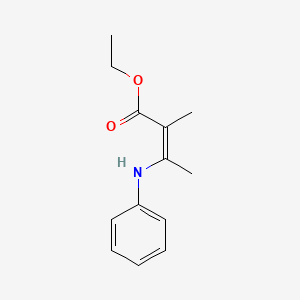
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)

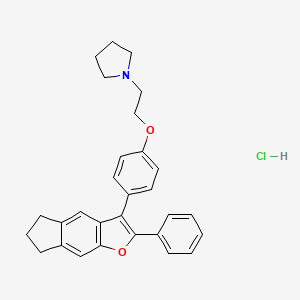
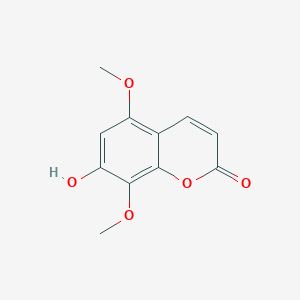
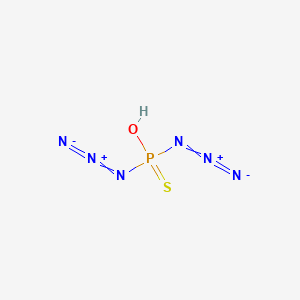

![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)

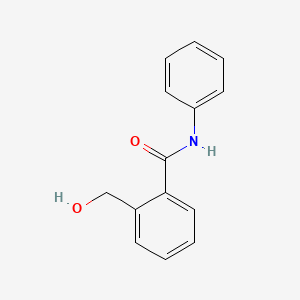
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
